6-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide
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Overview
Description
6-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a thiazole ring, and a chlorobenzylidene group
Preparation Methods
The synthesis of 6-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide typically involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazolidine ring. The final step involves the coupling of the thiazolidine derivative with a thiazole-containing amine under appropriate conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
6-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazolidine and thiazole derivatives. Compared to these, 6-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide is unique due to the presence of both a thiazolidine and a thiazole ring in its structure, along with the chlorobenzylidene group.
Properties
Molecular Formula |
C19H18ClN3O2S3 |
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Molecular Weight |
452.0 g/mol |
IUPAC Name |
6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide |
InChI |
InChI=1S/C19H18ClN3O2S3/c20-14-7-5-13(6-8-14)12-15-17(25)23(19(26)28-15)10-3-1-2-4-16(24)22-18-21-9-11-27-18/h5-9,11-12H,1-4,10H2,(H,21,22,24)/b15-12- |
InChI Key |
LQNUBLRCLFVCCT-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
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